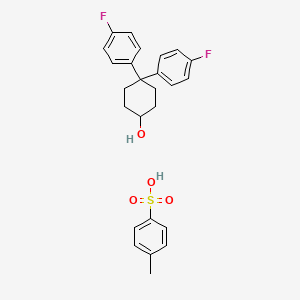
4,4-Bis(4-fluorophenyl)cyclohexan-1-ol;4-methylbenzenesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Bis(4-fluorophenyl)cyclohexan-1-ol;4-methylbenzenesulfonic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two fluorophenyl groups attached to a cyclohexanol ring, along with a methylbenzenesulfonic acid group. Its molecular structure provides it with distinct chemical and physical properties that make it valuable for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(4-fluorophenyl)cyclohexan-1-ol typically involves the reaction of 4,4-bis(4-fluorophenyl)butanoic acid with lithium aluminium tetrahydride and potassium carbonate in 2-methyltetrahydrofuran at temperatures between 0 to 10°C . The reaction proceeds through the reduction of the carboxylic acid group to form the corresponding alcohol. The reaction is quenched with water and sodium hydroxide, followed by filtration and concentration to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
4,4-Bis(4-fluorophenyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
The major products formed from these reactions include ketones, reduced alcohol derivatives, and substituted fluorophenyl compounds. The specific products depend on the reaction conditions and reagents used.
科学研究应用
4,4-Bis(4-fluorophenyl)cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4,4-Bis(4-fluorophenyl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl groups can enhance binding affinity to specific targets, while the cyclohexanol ring provides structural stability. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 1-(4-fluorophenyl)cyclohexan-1-ol
- 4,4-bis(4-fluorophenyl)butan-1-ol
- Cyclohexanol, 4,4-bis(4-fluorophenyl)-, methanesulfonate
Uniqueness
4,4-Bis(4-fluorophenyl)cyclohexan-1-ol stands out due to its combination of fluorophenyl groups and cyclohexanol ring, which imparts unique chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
61271-76-9 |
|---|---|
分子式 |
C25H26F2O4S |
分子量 |
460.5 g/mol |
IUPAC 名称 |
4,4-bis(4-fluorophenyl)cyclohexan-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C18H18F2O.C7H8O3S/c19-15-5-1-13(2-6-15)18(11-9-17(21)10-12-18)14-3-7-16(20)8-4-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-8,17,21H,9-12H2;2-5H,1H3,(H,8,9,10) |
InChI 键 |
UQYDOZDVGOYOIP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(CCC1O)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2H-1,3,2-Benzoxathiastibol-2-yl)sulfanyl]phenol](/img/structure/B14592610.png)
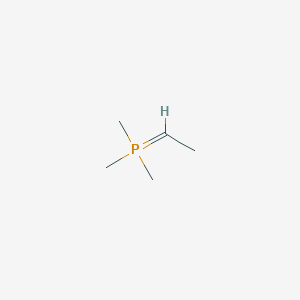

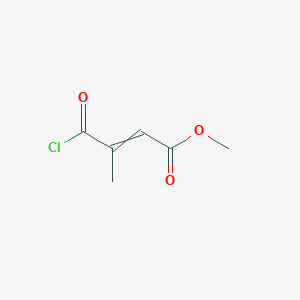
![2'-(Hydroxymethyl)-4',5'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14592638.png)
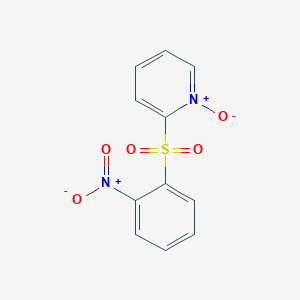
![1-[Di(propan-2-yl)phosphanyl]piperidine](/img/structure/B14592651.png)
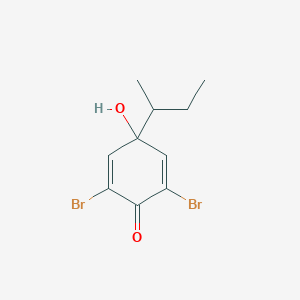
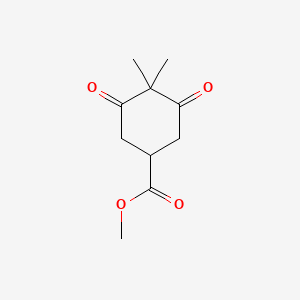
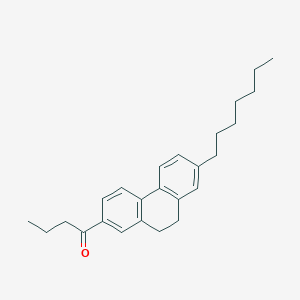
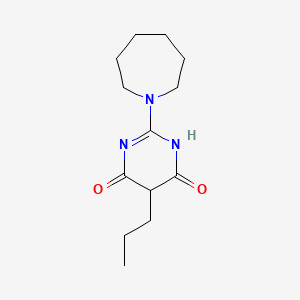
![4-[(2-Oxocyclohexyl)oxy]benzaldehyde](/img/structure/B14592679.png)
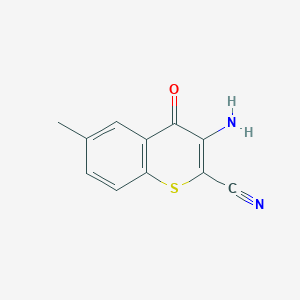
![[(Trifluoromethyl)sulfanyl]methanesulfinyl chloride](/img/structure/B14592688.png)
